molecular formula C23H13FN2O3 B2801850 2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896854-07-2

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2801850
CAS RN: 896854-07-2
M. Wt: 384.366
InChI Key: RVBDVNARGIPDDA-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The presence of pyrimidine bases in nucleic acids (such as thymine, cytosine, and uracil) underscores their biological importance. These bases are essential building blocks of DNA and RNA. Additionally, vitamins like riboflavin, thiamine, and folic acid contain pyrimidine rings. Notably, pyrimidine derivatives have been developed as chemotherapeutic agents against various microbial infections, including pneumonia, typhoid, malaria, and tuberculosis .

Barbiturates and Hypnotics

The pyrimidine nucleus is present in barbituric acid and its derivatives. Barbiturates, such as veranal, are used as hypnotics. These compounds have sedative effects and are employed in treating anxiety, insomnia, and seizures .

Diabetogenic Action

Pyrimidine is also found in alloxan, which exhibits diabetogenic action in animals. Alloxan is used in experimental models to induce diabetes. Understanding its mechanism of action contributes to diabetes research .

Drug Development

Researchers have explored pyrimidine derivatives as potential drug candidates due to their diverse pharmacological activities. These compounds serve as a central scaffold for developing novel drugs with improved properties. Synthetic methodologies have been developed to modify pyrimidine derivatives, enhancing their druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles .

In Silico ADMET Studies

Recent studies have employed in silico approaches to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrano[2,3-d]pyrimidine-2,4-dione derivatives. These computational investigations aid in drug discovery and optimization .

Synthetic Approaches

Various synthetic approaches have been applied to prepare FDA-approved drugs containing pyrimidine as a central unit. These approaches focus on introducing different substituents to enhance drug efficacy and safety. The diazine moiety in pyrimidine derivatives plays a crucial role in their pharmacological activity .

Single-Step Synthesis

A three-component coupling reaction has been developed to synthesize 4,5-disubstituted pyrimidine analogs in a single step. This efficient method involves substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

Crystal Structure and Computational Investigations

Researchers have synthesized and characterized novel pyridazin-3(2H)-one derivatives, including those containing a fluorophenyl group. These compounds were analyzed using experimental techniques (FT-IR, UV-Vis, NMR) and theoretical methods (DFT). Understanding their crystal structure and properties contributes to drug design .

Future Directions

The future directions of research on this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the development of new pyrimidines as anti-inflammatory agents is also a potential future direction .

properties

IUPAC Name

2-(2-fluorophenyl)-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13FN2O3/c24-17-12-6-4-10-15(17)21-25-22-19(20(27)16-11-5-7-13-18(16)29-22)23(28)26(21)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBDVNARGIPDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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